4-butoxy-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide
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Overview
Description
4-butoxy-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is a synthetic organic compound that belongs to the class of thiazole derivatives. Thiazoles are known for their diverse biological activities and are widely studied in medicinal chemistry for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-butoxy-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide typically involves the following steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized through a cyclization reaction involving a thiourea derivative and an α-haloketone.
Substitution Reactions: The 4-chlorophenyl group is introduced via a substitution reaction using appropriate reagents and conditions.
Coupling Reactions: The final step involves coupling the thiazole derivative with 4-butoxybenzoyl chloride under suitable conditions to form the target compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
4-butoxy-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.
Scientific Research Applications
4-butoxy-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-butoxy-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to the desired biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-butoxy-N-[2-(4-chlorophenyl)ethyl]benzamide
- N2-[2-chloro-4(3,4,5-trimethoxy phenyl azetidin-1-yl]-N 4-(substituted aryl)-1,3-thiazole-2,4-diamine
Uniqueness
4-butoxy-N-{2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl}benzamide is unique due to its specific structural features, which confer distinct biological activities and chemical properties. Its thiazole ring and the presence of the 4-chlorophenyl group contribute to its potential as a versatile compound in various scientific research applications.
Properties
IUPAC Name |
4-butoxy-N-[2-[2-(4-chlorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H23ClN2O2S/c1-2-3-14-27-20-10-6-16(7-11-20)21(26)24-13-12-19-15-28-22(25-19)17-4-8-18(23)9-5-17/h4-11,15H,2-3,12-14H2,1H3,(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KFJWLVOAABBASP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)NCCC2=CSC(=N2)C3=CC=C(C=C3)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H23ClN2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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